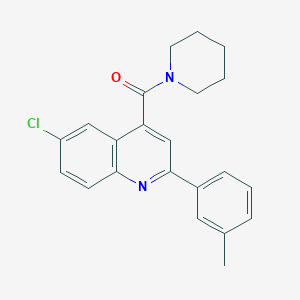![molecular formula C15H16ClFN2O3S B5970176 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5970176.png)
4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a small molecule that belongs to the class of isoxazole sulfonamides and has been studied extensively for its therapeutic properties.
作用機序
The mechanism of action of 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole involves its ability to bind to specific proteins and enzymes in the body. The compound has been shown to bind to proteins involved in the cell cycle, leading to the inhibition of cell growth and division. It has also been shown to bind to enzymes involved in the production of pro-inflammatory cytokines, leading to the inhibition of inflammation. Additionally, the compound has been shown to bind to enzymes involved in the formation of amyloid plaques in the brain, leading to the potential treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole have been studied extensively in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. Additionally, the compound has been shown to reduce the formation of amyloid plaques in the brain, leading to the potential treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole in lab experiments include its small molecular size, which allows for easy synthesis and purification. Additionally, the compound has been shown to have therapeutic properties in various diseases, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
The future directions for the study of 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole include further studies to determine its safety and efficacy in humans. Additionally, the compound can be further modified to improve its therapeutic properties and reduce its potential toxicity. The compound can also be studied for its potential applications in other diseases such as infectious diseases and metabolic disorders. Furthermore, the compound can be studied for its potential as a diagnostic tool for detecting specific proteins and enzymes in the body.
合成法
The synthesis of 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 1-[(3-chloro-4-fluorophenyl)sulfonyl]pyrrolidine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole has been studied extensively for its potential applications in the field of medicine. It has been shown to have therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. The compound has been studied for its ability to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential to treat neurological disorders such as Alzheimer's disease by targeting specific enzymes involved in the formation of amyloid plaques in the brain.
特性
IUPAC Name |
4-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O3S/c1-9-15(10(2)22-18-9)14-4-3-7-19(14)23(20,21)11-5-6-13(17)12(16)8-11/h5-6,8,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYMXFSUVHBSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5970100.png)

![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5970117.png)
![3-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5970118.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-fluorobenzamide](/img/structure/B5970124.png)
![N-[1-(4-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970130.png)
![N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B5970138.png)
![{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid](/img/structure/B5970145.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5970147.png)
![1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5970155.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5970166.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5970182.png)
